N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c26-18(25-11-9-24(10-12-25)17-5-1-2-8-21-17)7-6-15-14-29-20(22-15)23-19(27)16-4-3-13-28-16/h1-5,8,13-14H,6-7,9-12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOUUSKOMFWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S2 |
| Molecular Weight | 427.54 g/mol |
| CAS Number | 1021022-79-6 |
| IUPAC Name | N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
This compound features a complex structure that includes a thiophene ring, thiazole moiety, and a piperazine derivative, which are known to contribute to its biological activity.
Preliminary studies suggest that this compound may exhibit various mechanisms of action:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, particularly targeting the HER family of receptors, which are crucial in cancer biology .
- Histone Demethylase Inhibition : Research indicates that derivatives with similar structural features can inhibit JmjC histone demethylases, which play a role in epigenetic regulation and cancer progression .
- Antimycobacterial Activity : Compounds with thiazole and piperazine structures have been evaluated for their antimycobacterial properties, suggesting potential applications against tuberculosis .
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance, pyridine-containing derivatives have been shown to selectively inhibit cancer cell proliferation by interfering with critical signaling pathways associated with tumor growth . The specific activity of N-(4-(3-oxo...) in various cancer models remains to be fully elucidated.
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. In vitro tests revealed that certain thiazole derivatives exhibit significant inhibition against Mycobacterium tuberculosis . This suggests that N-(4-(3-oxo...) may also have similar properties worth investigating.
Case Studies and Research Findings
Recent research has focused on the optimization of thiazole and piperazine derivatives for enhanced biological activity. For example:
- In vitro Evaluation : A study evaluated the potency of several thiazole derivatives against KDM4B and KDM5B histone demethylases, revealing that modifications at specific positions significantly influenced their inhibitory activity .
- Structure–Activity Relationship (SAR) : Researchers have explored the SAR of pyridine-thiazole hybrids, indicating that substituents on the piperazine ring can dramatically alter biological efficacy .
Scientific Research Applications
Antimicrobial Applications
1. Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide as antitubercular agents. For instance, derivatives with similar structural motifs have shown promising activity against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects. A study reported that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting their potential as effective treatments for tuberculosis .
2. Antibacterial Efficacy
The compound's thiophene and pyridine components may contribute to its antibacterial properties. Research has indicated that related compounds demonstrated efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, with some exhibiting high binding affinity to target enzymes, thus presenting opportunities for development as new antibiotics .
Anticancer Research
3. Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal human cells, making it a candidate for further development in cancer therapy .
Corrosion Inhibition
4. Corrosion Inhibition Studies
Interestingly, compounds with similar structures have been investigated for their use as corrosion inhibitors in mild steel under acidic conditions. For example, a related compound demonstrated a corrosion inhibition efficiency of 74.41%, showcasing the versatility of these compounds beyond medicinal applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs from the provided evidence (Table 1), focusing on structural variations and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Thiazole vs. Pyrrolopyrimidine/Imidazopyrimidine Cores :
- The target compound’s thiazole ring offers metabolic stability compared to the pyrrolopyrimidine (923113-33-1) or imidazopyrimidine (923113-15-9) cores, which may exhibit higher reactivity but better DNA/enzyme interaction .
- Thiophene-carboxamide in the target compound likely improves solubility over cyclopropane-carboxamide (923139-08-6) or fluorobenzamide (923113-15-9) .
Piperazine Moieties: The pyridinyl-piperazine group in the target compound is absent in other analogs.
Substituent Effects: The p-tolylamino group in 923139-08-6 may confer selectivity for tyrosine kinases, whereas the target compound’s thiophene-carboxamide could favor GPCR interactions .
Research Implications and Limitations
- Pharmacological Gaps: None of the analogs in the evidence directly share the pyridinyl-piperazine-thiophene combination, limiting direct activity comparisons.
- Synthetic Challenges : The target compound’s propyl-3-oxo linker may introduce conformational flexibility, affecting binding kinetics compared to rigid analogs like 923216-66-4 .
- Data Limitations : The provided evidence lacks experimental data (e.g., IC₅₀, bioavailability), necessitating further in vitro/in vivo studies for validation.
Q & A
Q. What are the recommended synthetic routes for N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates, amide coupling, and functionalization of the piperazine-pyridine moiety. For example, thiophene-2-carboxamide can be coupled to a pre-formed thiazole-propyl intermediate using EDC/HOBt in DMF under inert conditions (N₂/Ar). Yields are optimized via controlled temperature (e.g., 0–5°C for sensitive steps) and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) . Monitoring via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and characterization by ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for pyridine protons) ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic peaks: thiophene protons (δ 6.8–7.5 ppm), thiazole C-H (δ 7.2–7.4 ppm), and pyridine protons (δ 8.1–8.3 ppm).
- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amide N-H at ~3300 cm⁻¹.
- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to verify purity (>95%) .
- Mass Spec : ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₀H₂₂N₆O₂S₂; calc. 466.12 g/mol) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored at λex/em = 340/485 nm) .
- Cytotoxicity : Compare to controls (e.g., doxorubicin) in non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- Use serum-free media for kinase assays to avoid protein binding interference.
- Validate results across multiple cell lines and replicate experiments (n ≥ 3).
- Employ orthogonal assays (e.g., Western blot for target protein expression post-treatment) .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly oral bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the carboxamide moiety to enhance membrane permeability, with hydrolysis in vivo .
- Formulation : Use nanoemulsions (e.g., PEGylated liposomes) to improve solubility. Conduct in vivo PK studies in rodents (plasma t₁/₂, Cmax via LC-MS/MS) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH), identifying CYP450-mediated degradation hotspots .
Q. How can computational methods guide the optimization of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR PDB:1M17). Prioritize substituents enhancing hydrogen bonding (e.g., -OH at pyridine para-position) .
- QSAR Models : Train models on IC₅₀ data from analogs (e.g., thiazole derivatives) to predict logP and polar surface area optima for blood-brain barrier penetration .
- MD Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
